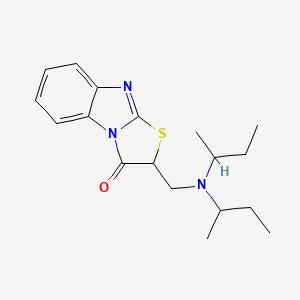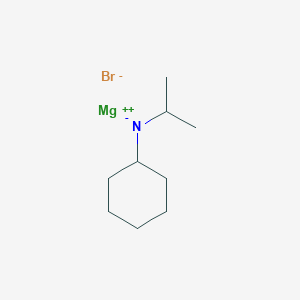
p-(Hexyloxy)cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Hexyloxy)cinnamic acid is a derivative of cinnamic acid, which is a natural aromatic carboxylic acid found in various plants. This compound features a benzene ring substituted with a hexyloxy group and an acrylic acid functional group. The presence of these functional groups allows for various modifications, making it a versatile compound in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of p-(Hexyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives. One common method is the Fischer esterification, where cinnamic acid reacts with hexanol in the presence of an acid catalyst. Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
p-(Hexyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hexyloxy group to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The double bond in the acrylic acid group can be reduced to a single bond using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
p-(Hexyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the production of liquid crystal compounds for display technologies.
Wirkmechanismus
The mechanism of action of p-(Hexyloxy)cinnamic acid involves its interaction with various molecular targets. It can modulate signaling pathways such as MAPK and PI3K/Akt, and inactivate transcription factors like NF-κB, AP-1, and STAT3 . These interactions lead to its biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to p-(Hexyloxy)cinnamic acid include:
p-Hydroxycinnamic acid: Differing by the presence of a hydroxyl group instead of a hexyloxy group.
Ferulic acid: Contains a methoxy group and a hydroxyl group on the benzene ring.
Eigenschaften
CAS-Nummer |
33602-00-5 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(E)-3-(4-hexoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3,(H,16,17)/b11-8+ |
InChI-Schlüssel |
YUPOGZHOMDSGCD-DHZHZOJOSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


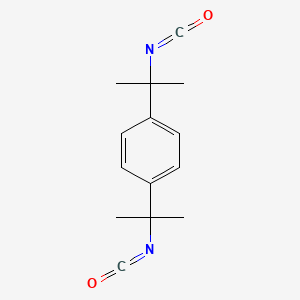
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
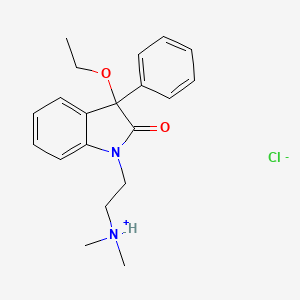
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
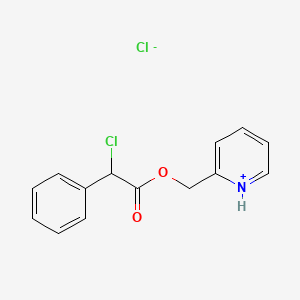
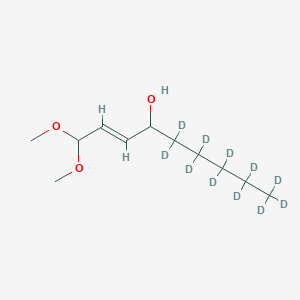
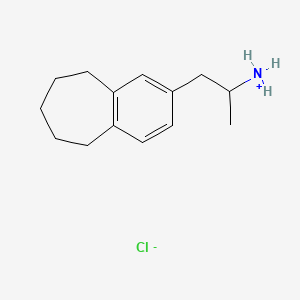
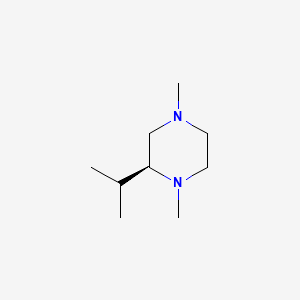
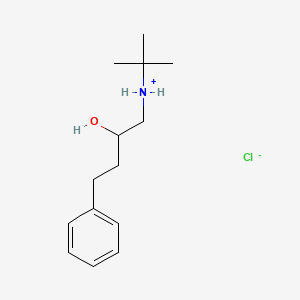
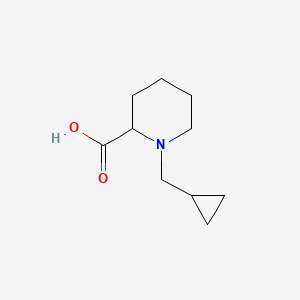
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)
